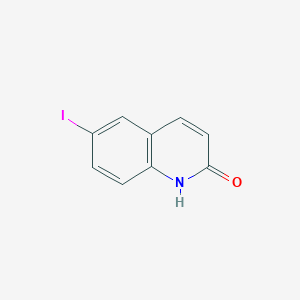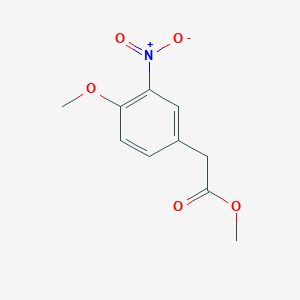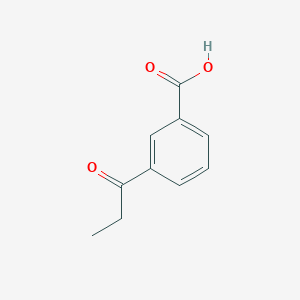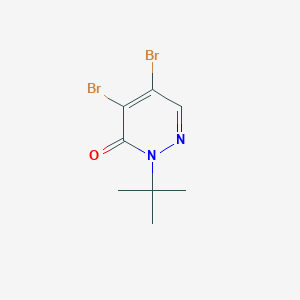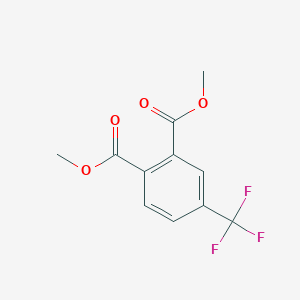
Dimethyl-4-(Trifluormethyl)phthalat
Übersicht
Beschreibung
Dimethyl 4-(trifluoromethyl)phthalate is an organic compound . It has a molecular formula of C11H9F3O4 . The molecular weight is approximately 262.18 Da .
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl phthalate, is typically achieved through the esterification of phthalic anhydride with methanol . This reaction can be catalyzed by a strong acid, such as sulfuric acid . Trifluoromethyl ketones, which may be related to the trifluoromethyl group in the compound of interest, are valuable synthetic targets and can be used in the construction of fluorinated pharmacons .Molecular Structure Analysis
The molecular structure of Dimethyl 4-(trifluoromethyl)phthalate consists of a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
Phthalates, including dimethyl phthalate, have been studied for their reactions with various ions . Reactions of H3O+, O2+, and NO+ with these phthalate molecules were found to produce characteristic primary ion products .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates, including dimethyl phthalate, are highly dependent on their structure . For example, the air and water solubilities decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate to the long alkyl chain phthalates .Wissenschaftliche Forschungsanwendungen
Weichmacher in Lebensmitteln und Materialien für den pharmazeutischen Kontakt
Phthalate, darunter Dimethyl-4-(Trifluormethyl)phthalat, werden häufig als Weichmacher bei der Herstellung von Kunststoffen für den Kontakt mit Lebensmitteln (FCMs) und pharmazeutischen Kontaktmaterialien (PCMs) verwendet. Sie sind nicht an Kunststoffe gebunden, daher können sie unter bestimmten Bedingungen leicht aus Kunststoffen auslaugen .
Bestimmung des Auslaugungspotenzials
Es wurden Untersuchungen durchgeführt, um das Auslaugungspotenzial von Phthalaten aus verschiedenen Kunststoffen zu bestimmen. Dazu gehört die quantitative Bestimmung verschiedener Phthalate in verschiedenen Kunststoffartikeln, die als FCMs und PCMs verwendet werden .
Kosmetika und Körperpflegeprodukte
This compound wird häufig in Kosmetika und Körperpflegeprodukten als Lösungsmittel, Hautpenetrant, Feuchtigkeitsspender, Weichmacher und Anti-Rissmittel verwendet .
Dermalaufnahme
Die Dermalaufnahme ist einer der wichtigsten Expositionswege für Phthalate mit niedrigerem Molekulargewicht wie this compound. Die Bewertung ihrer dermalen Permeabilität ist wichtig, um die Auswirkungen und die Toxizität dieser Verbindungen beim Menschen zu beurteilen .
Risikobewertung für die Gesundheit
Es wurden Studien durchgeführt, um die Permeabilität von this compound durch verschiedene menschliche Hautmodelle zu bewerten. Dies geschieht unter Verwendung von Lösungen, die verschiedene Arten von Tensiden enthalten, wodurch die Arten von Mischungen simuliert werden, die in Kosmetika und Körperpflegeprodukten vorkommen .
Negative Auswirkungen auf die menschliche Gesundheit
Es wurden Untersuchungen durchgeführt, um die negativen Auswirkungen von Phthalaten, einschließlich this compound, auf die menschliche Gesundheit zusammenzufassen, den Toxizitätsmechanismus zu analysieren, die Risiken zu beurteilen und schließlich praktikable Strategien zur Reduzierung der Exposition der Öffentlichkeit gegenüber Phthalaten zu entwickeln .
Wirkmechanismus
Target of Action
Dimethyl 4-(trifluoromethyl)phthalate, a type of phthalate, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism, affecting the hormone balance of the organism . A primary target of phthalate action within the nervous system is an interaction with the development and function of the limbic system, basal ganglia, and cerebral cortex .
Mode of Action
Phthalates, including Dimethyl 4-(trifluoromethyl)phthalate, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . Biodegradation using microbes is a more efficient and sustainable method than physical and chemical technologies .
Pharmacokinetics
The known entry of higher molecular weight phthalates, such as Dimethyl 4-(trifluoromethyl)phthalate, is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces .
Result of Action
Phthalates are known to disrupt physiological processes in both animals and humans, even at low environmental concentrations . They can induce neurological disorders and may lead to inhibition of liver detoxifying enzymes, resulting in liver dysfunction .
Safety and Hazards
Zukünftige Richtungen
Phthalates are widely used in various industries, and their environmental and health impacts are now well understood . Future research could focus on understanding the toxicity mechanism of phthalates to comprehend their harmful effect on human health . Additionally, enhanced degradation methods for phthalates in wastewater are being explored .
Biochemische Analyse
Biochemical Properties
Dimethyl 4-(trifluoromethyl)phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the detoxification processes in the liver, such as cytochrome P450 enzymes . These interactions can lead to modifications in protein and gene expression, influencing cellular functions.
Cellular Effects
Dimethyl 4-(trifluoromethyl)phthalate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dimethyl 4-(trifluoromethyl)phthalate can lead to oxidative stress in liver cells, affecting their normal function . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell behavior.
Molecular Mechanism
The molecular mechanism of Dimethyl 4-(trifluoromethyl)phthalate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, Dimethyl 4-(trifluoromethyl)phthalate can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modifying protein and gene expression . This interaction can result in increased cell proliferation and inhibition of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 4-(trifluoromethyl)phthalate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Dimethyl 4-(trifluoromethyl)phthalate can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in chronic effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Dimethyl 4-(trifluoromethyl)phthalate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At high doses, it can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations.
Metabolic Pathways
Dimethyl 4-(trifluoromethyl)phthalate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes in the liver . These processes are crucial for its detoxification and excretion from the body.
Transport and Distribution
Within cells and tissues, Dimethyl 4-(trifluoromethyl)phthalate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its activity and effects.
Subcellular Localization
The subcellular localization of Dimethyl 4-(trifluoromethyl)phthalate is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471819 | |
| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728-47-2 | |
| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

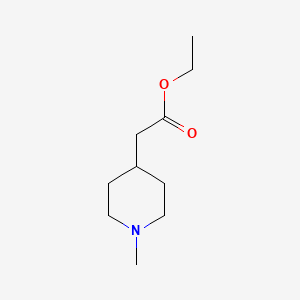

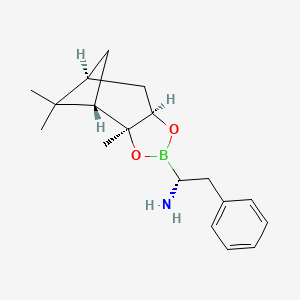

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)
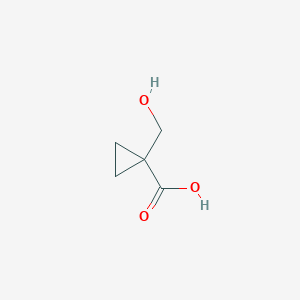
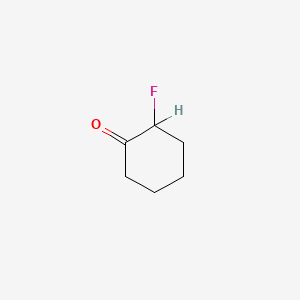
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)
